N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in various fields due to their unique chemical properties. The presence of a nitro group and a carboxamide group in the structure of this compound makes it a compound of interest for various scientific research applications.
Mechanism of Action
Mode of Action
The nitro group in the compound could potentially be involved in redox reactions, contributing to its mode of action .
Biochemical Pathways
The biochemical pathways affected by N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide are currently unknown. For example, chlorpropham, a phenyl carbamate herbicide, has been shown to affect the growth of plants by inhibiting the biosynthesis of prostaglandins
Pharmacokinetics
Similar compounds have been shown to undergo biotransformation, yielding various metabolites . The compound’s bioavailability would be influenced by these ADME properties, which in turn would affect its efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For example, storage temperature and gas composition have been shown to regulate the dormancy and sprouting of potatoes treated with isopropyl N-(3-chlorophenyl) carbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide typically involves the nitration of thiophene followed by the introduction of the carboxamide group. One common method involves the reaction of 3-chlorophenylamine with 5-nitrothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Amines, thiols, appropriate solvents, and catalysts.
Major Products Formed
Reduction: Formation of N-(3-aminophenyl)-5-nitrothiophene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized thiophenes.
Comparison with Similar Compounds
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide can be compared with other similar compounds such as:
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in having a nitro group and a carboxamide group but differs in the core structure.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide core instead of a thiophene core.
N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide: Contains a piperazine and thiazepine core.
The uniqueness of this compound lies in its thiophene core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDGKCKEBVMPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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